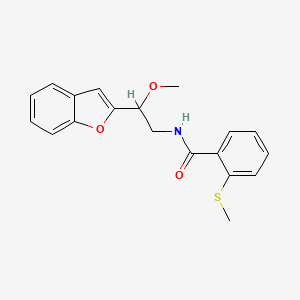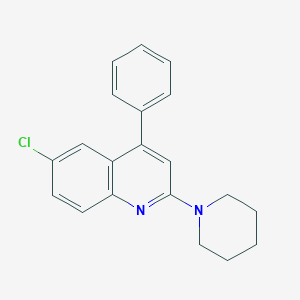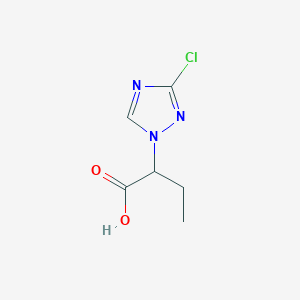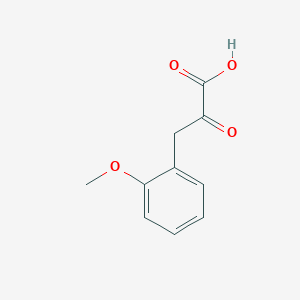![molecular formula C17H18N6O3 B2420617 9-isopropil-3-(4-metoxifenil)-5-metil-5H-[1,2,4]triazolo[4,3-e]purina-6,8(7H,9H)-diona CAS No. 921530-80-5](/img/structure/B2420617.png)
9-isopropil-3-(4-metoxifenil)-5-metil-5H-[1,2,4]triazolo[4,3-e]purina-6,8(7H,9H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The specific synthesis process for “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The specific molecular structure of “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.
Aplicaciones Científicas De Investigación
Electroquímica y Catálisis
Las propiedades electroquímicas de STL158678 han despertado interés:
- Reacciones electrocatalíticas: Un estudio reciente demostró un enfoque electroquímico ambientalmente benigno para funcionalizar el núcleo [1,2,4]triazolo[4,3-e]purina. La oxidación indirecta mediada por bromuro promovió la cicloaminación intramolecular C(sp2)–H, proporcionando acceso a diversos derivados .
Diseño de Librerías
STL158678 se ha incorporado a bibliotecas de moléculas pequeñas enfocadas:
- Síntesis Orientada a la Diversidad: Los investigadores han utilizado STL158678 como un andamiaje central para crear bibliotecas para la detección biológica y el descubrimiento de fármacos .
Síntesis Asistida por Microondas
Los métodos sintéticos eficientes son cruciales en el desarrollo de fármacos. STL158678 se ha sintetizado en condiciones de microondas:
- Enfoque sin Catalizador: Se estableció un método mediado por microondas, sin catalizador, para sintetizar 1,2,4-triazolo[1,5-a]piridinas, incluidos los derivados de STL158678 .
Formas Tautoméricas
Comprender las formas tautoméricas de los triazoles es esencial:
Mecanismo De Acción
Target of Action
The compound STL158678 primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
STL158678 interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CDK2 by STL158678 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by STL158678 leads to a significant reduction in cell proliferation . In particular, it has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within certain cells .
Direcciones Futuras
1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . The future research on “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” could involve exploring its potential pharmacological activities and optimizing its synthesis process.
Propiedades
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHRNLPJZVRSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)


![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2420539.png)


![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2420545.png)
![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)


![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)

